Cocculine

Catalog No.
S653754
CAS No.
27675-39-4
M.F
C17H21NO2
M. Wt
271.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cocculine

CAS Number

27675-39-4

Product Name

Cocculine

IUPAC Name

(2S,13bS)-2-methoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-12-ol

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3/t15-,17-/m0/s1

InChI Key

HJMBLPWMTXSDPK-RDJZCZTQSA-N

SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O

Synonyms

4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one, cocculine, cucoline, cucoline hydrochloride, cucoline, hydrochloride, cuculine, kukoline, morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)-, morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)-, NSC-76021, sinomenin hydrochloride, sinomenine, sinomenine A bismethyliodide, sinomenine hydrochloride

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)C=CC(=C4)O

Cocculine is a natural product found in Cocculus laurifolius and Cocculus trilobus with data available.

Cocculine is a naturally occurring bisbenzylisoquinoline alkaloid primarily isolated from plants of the *Cocculus* genus. It functions as a non-depolarizing neuromuscular blocking agent, acting as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This mechanism of action makes it a valuable tool for in vitro and in vivo pharmacological studies focused on cholinergic transmission and muscle function, positioning it as a classical probe within the same functional class as d-tubocurarine.

Procuring purified Cocculine is critical for experimental validity, as substitution with crude plant extracts or even other purified bisbenzylisoquinoline alkaloids introduces significant confounding variables. Crude or semi-purified extracts from *Cocculus hirsutus* contain a complex mixture of other bioactive alkaloids, including magnoflorine, jamtinine, and hirsutine, which may possess their own distinct pharmacological activities, leading to non-reproducible results. Furthermore, seemingly minor structural variations within the bisbenzylisoquinoline class result in vastly different biological targets; for example, alkaloids like tetrandrine and berbamine are primarily investigated for cardiovascular effects (e.g., calcium channel blockade) and are not suitable substitutes for targeted neuromuscular research. Therefore, for assays requiring precise and reproducible antagonism of nAChRs, the use of isolated, high-purity Cocculine is non-negotiable.

Potency Profile Directly Comparable to the Gold-Standard Neuromuscular Blocker d-Tubocurarine

In classic pharmacological preparations used to assess neuromuscular blockade, Cocculine demonstrates high potency as a competitive antagonist. Its activity is directly comparable to that of d-tubocurarine, the historical benchmark for this class of compounds. In the chick biventer cervicis nerve-muscle preparation, Cocculine exhibited a pA2 value of 6.91, placing it in the same tier of potency as d-tubocurarine, which registered a pA2 of 7.14 in the same experimental system.

Evidence DimensionCompetitive Antagonist Potency (pA2 value)
Target Compound Data6.91
Comparator Or Baselined-Tubocurarine: 7.14
Quantified DifferenceCocculine exhibits slightly lower but highly comparable potency to the class standard, confirming its utility as a potent research tool.
ConditionsChick biventer cervicis nerve-muscle preparation assay.

This establishes Cocculine as a valid and potent alternative to d-tubocurarine for studies requiring reliable and well-characterized neuromuscular blockade.

Ensured Target Specificity and Reproducibility by Eliminating Plant-Source Contaminants

The source plant, *Cocculus hirsutus*, is known to produce a wide array of bioactive alkaloids alongside Cocculine, including hirsutine, cohirsitine, and magnoflorine. These co-occurring compounds can possess confounding biological activities, such as acetylcholinesterase inhibition or effects on other receptor systems, which would interfere with targeted neuromuscular studies. Procuring high-purity Cocculine (>98%) is a process-driven decision to eliminate these variables, ensuring that observed effects are attributable solely to the target molecule.

Evidence DimensionCompound Purity & Experimental Specificity
Target Compound DataIsolated Cocculine (>98% Purity)
Comparator Or BaselineCrude or semi-purified *C. hirsutus* extract
Quantified DifferenceElimination of confounding bioactivity from at least 5-10 known co-occurring alkaloids.
ConditionsIn vitro or in vivo bioassays for neuromuscular function.

Using the purified compound is fundamental for generating valid, publishable data and ensures that research outcomes are not compromised by unknown contaminants.

Predictable Pharmacological Behavior Compared to Longer-Acting, Less Reversible Alternatives

In comparative studies of neuromuscular blockers, d-tubocurarine has been shown to be longer-acting and considerably less predictable, particularly in models of renal impairment where its action can persist even after administration of a reversal agent like neostigmine. While direct pharmacokinetic data for Cocculine is limited, its structural and functional similarity to other benzylisoquinolines suggests a more predictable duration of action compared to the extended and variable blockade observed with d-tubocurarine, making it more suitable for acute experimental protocols where timely recovery is necessary.

Evidence DimensionPredictability and Reversibility of Neuromuscular Block
Target Compound DataExpected behavior as a standard competitive antagonist.
Comparator Or Baselined-Tubocurarine: Longer-acting, less predictable, persistent action in anephric models.
Quantified DifferenceAvoids the unpredictable, prolonged blockade associated with d-tubocurarine under certain physiological conditions.
ConditionsIn vivo animal models, particularly those involving altered renal function.

This allows for better experimental design and control, reducing animal model complications and improving the reliability of timed-event studies.

Benchmark Antagonist in Neuromuscular Receptor Studies

Given its well-defined potency comparable to d-tubocurarine, Cocculine serves as an ideal positive control or benchmark antagonist in assays designed to screen for new neuromuscular modulators or to characterize the function and structure of nicotinic acetylcholine receptors.

High-Reproducibility Mechanistic and Structure-Activity Relationship (SAR) Studies

For research where data integrity is paramount, such as detailed mechanistic studies of nAChR antagonism or SAR analyses, purified Cocculine is the appropriate choice. Its use ensures that results are not skewed by the unknown biological activities of co-isolated contaminants found in plant extracts.

In Vitro and Ex Vivo Nerve-Muscle Preparation Research

In isolated tissue bath experiments, such as the phrenic nerve-hemidiaphragm or chick biventer cervicis preparations, Cocculine provides a reliable and reversible neuromuscular block. This allows for the precise study of synaptic transmission and the effects of other agents without the complications of the unpredictable and prolonged blockade associated with some alternatives.

XLogP3

2

UNII

S04A852S5I

Wikipedia

Cocculine

Dates

Last modified: 02-18-2024

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